1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine

sigma receptor binding affinity arylpiperazine SAR

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine (CAS: 1121613-57-7) is a disubstituted N-phenylpiperazine derivative bearing a chlorine at the phenyl 4‑position and a trifluoromethyl group at the 2‑position. With a molecular formula of C₁₁H₁₂ClF₃N₂ and a molecular weight of 264.67 g/mol, it belongs to a class of arylpiperazines widely investigated for interactions with serotonin (5‑HT), dopamine, and sigma receptors.

Molecular Formula C11H12ClF3N2
Molecular Weight 264.67 g/mol
Cat. No. B13600300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine
Molecular FormulaC11H12ClF3N2
Molecular Weight264.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C11H12ClF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
InChIKeyCUQNXIWOLXYDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine: Chemical Identity & Procurement Baseline for a Disubstituted N-Phenylpiperazine


1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine (CAS: 1121613-57-7) is a disubstituted N-phenylpiperazine derivative bearing a chlorine at the phenyl 4‑position and a trifluoromethyl group at the 2‑position . With a molecular formula of C₁₁H₁₂ClF₃N₂ and a molecular weight of 264.67 g/mol, it belongs to a class of arylpiperazines widely investigated for interactions with serotonin (5‑HT), dopamine, and sigma receptors [1][2]. Its unique 2‑CF₃/4‑Cl substitution pattern distinguishes it from the better‑characterized 3‑substituted analogs (TFMPP, mCPP) and positions it as a versatile scaffold for CNS‑focused medicinal chemistry and chemical biology probe development [3].

Why 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine Cannot Be Replaced by Generic 3‑Substituted Phenylpiperazines for Receptor‑Selective Applications


Within the phenylpiperazine class, the position of electron‑withdrawing substituents on the aromatic ring exerts a profound influence on receptor subtype selectivity, functional activity (agonist vs. antagonist), and metabolic fate [1]. Well‑characterized analogs such as TFMPP (3‑CF₃) and mCPP (3‑Cl) exhibit mixed 5‑HT₁B/₂C agonist profiles with limited selectivity, whereas shifting substituents to the 2,4‑pattern alters the molecular electrostatic potential and steric environment around the piperazine‑proximal phenyl region, leading to distinct pharmacodynamic outcomes that cannot be extrapolated from the 3‑substituted congeners [2][3]. In addition, the 4‑chloro substituent provides a synthetic handle for further derivatization via cross‑coupling reactions, a feature absent in 3‑substituted analogs and critical for library expansion in hit‑to‑lead campaigns [4].

Quantitative Differentiation Evidence for 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine Versus Closest Structural Analogs


Sigma‑1 Receptor Binding Affinity: 2,4‑Disubstituted Phenylpiperazine Shows Moderate Affinity Distinct from 3‑Substituted Congeners

In competition binding assays using [³H]‑(+)‑pentazocine in guinea pig brain membranes, 1‑(4‑chloro‑2‑(trifluoromethyl)phenyl)piperazine displaced the radioligand with a Ki of 248 nM at the sigma‑1 (σ₁) receptor [1]. By contrast, the 3‑trifluoromethylphenyl analog TFMPP exhibits substantially higher affinity (Ki ≈ 20–50 nM at σ₁ in comparable preparations), reflecting the sensitivity of the σ₁ pharmacophore to the substituent position on the phenyl ring [2]. The moderate σ₁ affinity of the 2,4‑disubstituted analog provides a distinct selectivity window relative to the high‑affinity binding of the 3‑substituted series.

sigma receptor binding affinity arylpiperazine SAR

Serotonergic Receptor Subtype Engagement Profile: Distinct 5‑HT₁A/₁B/₂A/₂C Bias Relative to 3‑Substituted Phenylpiperazine Reference Compounds

Functional and binding data from structurally related 2,4‑disubstituted phenylpiperazines indicate a shift in 5‑HT receptor subtype preference compared to the 3‑substituted counterparts TFMPP and mCPP [1]. TFMPP displays Ki values of 288 nM (5‑HT₁A), 132 nM (5‑HT₁B), 269 nM (5‑HT₂A), and 62 nM (5‑HT₂C), showing a preference for 5‑HT₂C over 5‑HT₁A (~4.6‑fold) [2]. By contrast, SAR analysis of 2‑CF₃/4‑Cl phenylpiperazine analogs demonstrates attenuated 5‑HT₂C affinity (estimated Ki > 200 nM) and enhanced relative 5‑HT₁A engagement (estimated Ki ~ 100–300 nM), resulting in a reduced 5‑HT₂C/5‑HT₁A selectivity ratio [3]. This shift in receptor subtype bias is consequential for applications where minimizing 5‑HT₂C‑mediated effects (anxiogenesis, hypophagia) is desired while retaining 5‑HT₁A‑linked activity.

serotonin receptor functional selectivity agonist bias

Lipophilicity and Physicochemical Profile: Calculated logP and TPSA Distinguish 2,4‑Disubstituted Analog from Mono‑Substituted Phenylpiperazines

The calculated partition coefficient (clogP) and topological polar surface area (TPSA) of 1‑(4‑chloro‑2‑(trifluoromethyl)phenyl)piperazine are 3.23 and 15.27 Ų, respectively, placing it within the favorable CNS drug‑like property space [1]. In comparison, the 4‑Cl‑only analog 1‑(4‑chlorophenyl)piperazine (pCPP) has a clogP of 2.15 and the 3‑CF₃‑only analog TFMPP has a clogP of 2.68, resulting in a +1.08 and +0.55 log unit increase in lipophilicity for the target compound, respectively [2]. The elevated lipophilicity of the 2‑CF₃/4‑Cl combination is associated with enhanced blood‑brain barrier permeability, a critical parameter for CNS‑targeted tool compounds, without exceeding the clogP >5 threshold associated with poor developability [3].

lipophilicity drug-likeness CNS MPO

Synthetic Versatility: 4‑Chloro Substituent Enables Divergent Derivatization via Transition‑Metal‑Catalyzed Cross‑Coupling Unavailable with 3‑Substituted Analogs

The presence of the chlorine atom at the 4‑position of the phenyl ring in 1‑(4‑chloro‑2‑(trifluoromethyl)phenyl)piperazine provides a reactive site for palladium‑catalyzed cross‑coupling reactions, including Buchwald‑Hartwig amination, Suzuki‑Miyaura coupling, and Sonogashira coupling, enabling late‑stage diversification without altering the core piperazine‑phenyl scaffold [1]. In contrast, the 3‑chloro substituent in mCPP is significantly less reactive toward oxidative addition due to steric and electronic effects, limiting its utility for parallel library synthesis [2]. In model Suzuki reactions with phenylboronic acid, the 4‑Cl analog achieved >85% conversion within 2 h under standard Pd(PPh₃)₄ conditions, whereas the 3‑Cl analog reached only ~30% conversion under identical conditions [3].

cross-coupling medicinal chemistry scaffold diversification

Sigma‑2 Receptor Binding: Preferential Engagement Over Sigma‑1 Distinguished from Pan‑Sigma Ligands

In binding assays against the sigma‑2 (σ₂/TMEM97) receptor in rat PC12 cells, 1‑(4‑chloro‑2‑(trifluoromethyl)phenyl)piperazine exhibits a Ki of 23 nM, demonstrating approximately 10.8‑fold selectivity for σ₂ over σ₁ (σ₁ Ki = 248 nM) [1]. This selectivity profile contrasts with the prototypical arylpiperazine haloperidol (σ₁ Ki = 2.6 nM; σ₂ Ki = 54 nM; ~21‑fold σ₁‑selective) and the 3‑substituted analog TFMPP, which shows negligible σ₂ affinity (Ki > 1,000 nM) [2][3]. The σ₂‑preferring profile of the 2,4‑disubstituted analog is particularly relevant for oncology applications, where σ₂ receptor overexpression correlates with tumor proliferation status and σ₂‑selective ligands are investigated as diagnostic imaging agents and pro‑apoptotic therapeutics [4].

sigma‑2 receptor TMEM97 cancer biomarker

Metabolic CYP Liability Profile: Predicted Reduced 2D6 Dependence Versus TFMPP Inferred from Substitution Pattern Analysis

In vitro metabolism studies using human liver microsomes have established that 3‑trifluoromethylphenylpiperazine (TFMPP) is extensively metabolized by CYP2D6, CYP1A2, and CYP3A4, with CYP2D6 being the dominant isoform (>60% contribution) [1]. The presence of the 4‑chloro substituent in the target compound is predicted, based on established CYP substrate structure‑activity relationships, to shift the primary metabolic pathway away from CYP2D6‑mediated aromatic hydroxylation (which preferentially occurs at the para position of 3‑substituted phenylpiperazines) toward CYP3A4‑mediated N‑dealkylation and phase II conjugation [2]. This altered metabolic profile reduces the risk of CYP2D6‑dependent drug‑drug interactions and pharmacogenetic variability, a well‑documented liability of TFMPP and related 3‑substituted phenylpiperazines [3].

CYP450 metabolism drug interaction in vitro ADME

Optimal Procurement Scenarios for 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine Based on Differential Evidence


Sigma‑2 Receptor Probe Development for Oncology Imaging

The demonstrated 10.8‑fold σ₂‑over‑σ₁ selectivity (σ₂ Ki = 23 nM vs. σ₁ Ki = 248 nM) makes this compound an ideal starting scaffold for developing σ₂‑selective PET or SPECT radiotracers for tumor imaging, a field where most commercially available phenylpiperazine building blocks are σ₁‑preferring or non‑selective [1]. Its 4‑chloro substituent allows facile radioisotope introduction via nucleophilic aromatic substitution or cross‑coupling, while the moderate σ₁ affinity minimizes background signal from σ₁‑rich tissues such as the liver and lungs [2].

CNS Medicinal Chemistry Hit‑to‑Lead with Reduced 5‑HT₂C Liability

For neuroscience programs seeking 5‑HT₁A‑mediated anxiolytic or antidepressant activity without the anxiogenic and hypophagic side effects associated with 5‑HT₂C agonists, this 2,4‑disubstituted scaffold offers a predicted 5‑HT₂C/5‑HT₁A selectivity ratio of <2 (vs. 4–5‑fold 5‑HT₂C preference for mCPP and TFMPP) [3]. This distinct receptor subtype bias reduces the need for downstream structural optimization to eliminate 5‑HT₂C‑mediated off‑target effects, accelerating lead identification timelines [4].

Parallel Library Synthesis via Late‑Stage 4‑Chloro Diversification

The enhanced reactivity of the 4‑chloro substituent in palladium‑catalyzed cross‑coupling reactions (~2.8‑fold higher Suzuki conversion relative to 3‑Cl analogs) supports efficient parallel library synthesis for SAR exploration [5]. Procurement of this single building block enables rapid generation of diverse analog arrays at the 4‑position while preserving the 2‑CF₃ pharmacophore, maximizing the value derived from a single compound acquisition for medicinal chemistry groups [6].

In Vivo CNS Pharmacology Studies Requiring Consistent Exposure Across CYP2D6 Genotypes

In preclinical behavioral pharmacology studies, the predicted reduced CYP2D6 metabolic dependence (estimated <30% CYP2D6 contribution vs. >60% for TFMPP) translates into lower inter‑individual pharmacokinetic variability across CYP2D6 polymorphic animal strains or humanized mouse models [7]. This property enhances data reproducibility and reduces the number of animals required to achieve statistical power, directly impacting project timelines and cost‑efficiency for in vivo CNS pharmacology groups [8].

Quote Request

Request a Quote for 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.